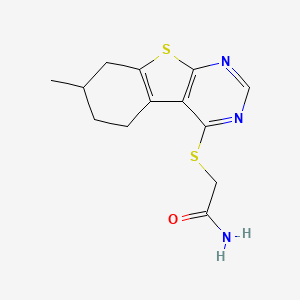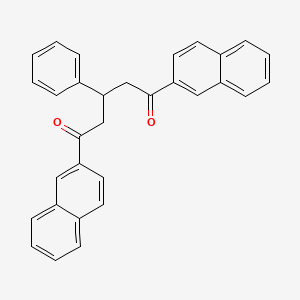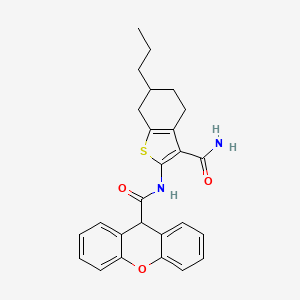![molecular formula C21H18N2O4 B5034155 2-[4-(4-methylphenyl)phenoxy]-N-(2-nitrophenyl)acetamide](/img/structure/B5034155.png)
2-[4-(4-methylphenyl)phenoxy]-N-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-methylphenyl)phenoxy]-N-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group attached to an acetamide moiety, with additional substituents including a 4-methylphenyl group and a 2-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylphenyl)phenoxy]-N-(2-nitrophenyl)acetamide typically involves the reaction of 4-(4-methylphenyl)phenol with 2-nitroaniline in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under reflux conditions in a suitable solvent, such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the isolation and purification of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-methylphenyl)phenoxy]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2-[4-(4-methylphenyl)phenoxy]-N-(2-aminophenyl)acetamide.
Reduction: Formation of 2-[4-(4-methylphenyl)phenoxy]-N-(2-aminophenyl)acetamide.
Substitution: Formation of various substituted phenoxyacetamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-methylphenyl)phenoxy]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(4-bromophenyl)phenoxy]-N-(2-nitrophenyl)acetamide
- 2-[4-(4-methoxyphenyl)phenoxy]-N-(2-nitrophenyl)acetamide
- 2-[4-(4-chlorophenyl)phenoxy]-N-(2-nitrophenyl)acetamide
Uniqueness
2-[4-(4-methylphenyl)phenoxy]-N-(2-nitrophenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which may impart specific physicochemical properties and biological activities. This structural variation can influence the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-[4-(4-methylphenyl)phenoxy]-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-15-6-8-16(9-7-15)17-10-12-18(13-11-17)27-14-21(24)22-19-4-2-3-5-20(19)23(25)26/h2-13H,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPLHSMZISMZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B5034087.png)

![3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine](/img/structure/B5034103.png)


![N-[4-(dimethylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5034133.png)

![3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5034145.png)
![2-Ethyl-1-[4-(2-methylphenyl)piperazin-1-yl]hexan-1-one](/img/structure/B5034160.png)
![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5034168.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5034176.png)
![N-[({2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2,2-dimethylpropanamide](/img/structure/B5034179.png)
![4-[4-(3,4-Dicarboxybenzoyl)oxyphenoxy]carbonylphthalic acid](/img/structure/B5034183.png)
